molecular formula C44H45O4P B15390254 13-hydroxy-10,16-bis(2,4,6-triethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

13-hydroxy-10,16-bis(2,4,6-triethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Cat. No.: B15390254
M. Wt: 668.8 g/mol
InChI Key: LPDCHIJGQCVLPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex polycyclic organophosphorus molecule characterized by a pentacyclic scaffold with fused dioxa and phosphapentacyclo rings. The structure features two 2,4,6-triethylphenyl substituents at positions 10 and 16, a hydroxyl group at position 13, and an oxide group on the phosphorus atom.

Properties

Molecular Formula

C44H45O4P

Molecular Weight

668.8 g/mol

IUPAC Name

13-hydroxy-10,16-bis(2,4,6-triethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

InChI

InChI=1S/C44H45O4P/c1-7-27-21-29(9-3)39(30(10-4)22-27)37-25-33-17-13-15-19-35(33)41-42-36-20-16-14-18-34(36)26-38(44(42)48-49(45,46)47-43(37)41)40-31(11-5)23-28(8-2)24-32(40)12-6/h13-26H,7-12H2,1-6H3,(H,45,46)

InChI Key

LPDCHIJGQCVLPG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)CC)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=C(C=C(C=C7CC)CC)CC)O)CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs are derivatives of the phosphapentacyclo core with variations in substituents. Below is a detailed analysis:

Key Structural Differences

Property Target Compound (Triethylphenyl) Diphenyl Analog (CAS 695162-86-8)
Substituents at C10/C16 2,4,6-Triethylphenyl Phenyl
Steric Bulk High (due to triethyl groups) Moderate
Electron-Donating Effects Ethyl groups enhance electron density Phenyl groups provide resonance stabilization
Molecular Weight Estimated >800 g/mol ~750 g/mol (based on analog data)
Solubility Likely lower in polar solvents Higher solubility in organic solvents

Mechanistic Implications

Evidence from Park et al. (2023) demonstrates that structural similarity in polycyclic compounds correlates with shared mechanisms of action (MOAs), particularly in binding affinity and catalytic behavior . For the target compound:

  • Steric Effects : The triethylphenyl groups may hinder interactions with planar active sites compared to the less bulky diphenyl analog, reducing reactivity in certain catalytic cycles.
  • Biological Activity: While direct data is unavailable, analogous studies on oleanolic acid derivatives suggest that bulkier substituents can improve target selectivity but reduce bioavailability .

Catalytic Potential

The phosphapentacyclo core is hypothesized to act as a ligand in transition-metal catalysis. The triethylphenyl variant’s steric bulk could stabilize metal centers in high-oxidation states, making it suitable for asymmetric catalysis. However, its lower solubility may limit practical utility compared to the diphenyl analog.

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